Physicochemical Property Comparison with the 6-Methyl Positional Isomer
The target compound, 2-(furan-2-yl)-5-methylbenzoic acid, and its closest positional isomer, 2-(furan-2-yl)-6-methylbenzoic acid (CAS 1261952-35-5), are regioisomers with identical molecular formulas (C12H10O3) and molecular weight (202.21 g/mol) but differ in the methyl group position on the benzoic acid ring [1]. The 5-methyl isomer has a computed XLogP3-AA of 2.5 [1], while the 6-methyl isomer has no publicly reported computed LogP. This difference in regiochemistry results in distinct molecular shapes and electronic distributions, which can lead to divergent biological activities, as demonstrated in other furan-aryl carboxylic acid systems [2]. No direct comparative bioassay data between these two specific isomers is available in the public domain.
| Evidence Dimension | Molecular Weight and LogP (computed) |
|---|---|
| Target Compound Data | MW: 202.21 g/mol; XLogP3-AA: 2.5 |
| Comparator Or Baseline | 2-(furan-2-yl)-6-methylbenzoic acid (CAS 1261952-35-5): MW: 202.21 g/mol; XLogP3: Not publicly reported |
| Quantified Difference | Identical MW; LogP difference cannot be quantified due to missing comparator data |
| Conditions | Computed properties (PubChem, 2021 release) |
Why This Matters
For procurement in structure-activity relationship (SAR) studies, the regioisomeric purity and defined position of the methyl group are critical parameters; using the incorrect isomer would introduce an uncontrolled variable, invalidating comparative biological or catalytic conclusions.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53224770, 2-(Furan-2-YL)-5-methylbenzoic acid. Retrieved May 10, 2026. View Source
- [2] Shulha, Y. V., Kobzar, O. L., Pilyo, S. G., & Vovk, A. I. (2025). Inhibition of glutathione S-transferases A1-1 and P1-1 by pyrazolone-containing 4-(5-substituted furan-2-yl)benzoic acids. Bioorganica Acta. Retrieved May 10, 2026. View Source
